D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 1431329-07-5
VCID: VC16238164
InChI: InChI=1S/C43H52N2O7/c1-42(2)51-33-43(52-42,32-47-28-34-16-8-4-9-17-34)40(50-31-37-22-14-7-15-23-37)38(48-29-35-18-10-5-11-19-35)39(49-30-36-20-12-6-13-21-36)41(46)45-26-24-44(3)25-27-45/h4-23,38-40H,24-33H2,1-3H3/t38-,39-,40+,43-/m1/s1
SMILES:
Molecular Formula: C43H52N2O7
Molecular Weight: 708.9 g/mol

D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-

CAS No.: 1431329-07-5

Cat. No.: VC16238164

Molecular Formula: C43H52N2O7

Molecular Weight: 708.9 g/mol

* For research use only. Not for human or veterinary use.

D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)- - 1431329-07-5

Specification

CAS No. 1431329-07-5
Molecular Formula C43H52N2O7
Molecular Weight 708.9 g/mol
IUPAC Name (2R,3S,4S)-4-[(4R)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolan-4-yl]-1-(4-methylpiperazin-1-yl)-2,3,4-tris(phenylmethoxy)butan-1-one
Standard InChI InChI=1S/C43H52N2O7/c1-42(2)51-33-43(52-42,32-47-28-34-16-8-4-9-17-34)40(50-31-37-22-14-7-15-23-37)38(48-29-35-18-10-5-11-19-35)39(49-30-36-20-12-6-13-21-36)41(46)45-26-24-44(3)25-27-45/h4-23,38-40H,24-33H2,1-3H3/t38-,39-,40+,43-/m1/s1
Standard InChI Key LYRPWVSAVZDOSZ-ATYYCYAHSA-N
Isomeric SMILES CC1(OC[C@](O1)(COCC2=CC=CC=C2)[C@H]([C@@H]([C@H](C(=O)N3CCN(CC3)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)C
Canonical SMILES CC1(OCC(O1)(COCC2=CC=CC=C2)C(C(C(C(=O)N3CCN(CC3)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)C

Introduction

Structural Characteristics and Functional Groups

Core Glucose Framework

The compound retains the D-glucose pyranose backbone but features extensive modifications at five of its six carbon positions. The 5,6-O-(1-methylethylidene) group forms a ketal protecting group, locking the 5- and 6-hydroxyl groups into a rigid bicyclic structure. This modification enhances stability against enzymatic degradation and alters solubility profiles.

Substituent Analysis

  • 1-C Position: The 4-methylpiperazinyl group introduces a nitrogen-rich heterocycle, which may facilitate interactions with biological targets such as enzymes or receptors . Piperazine derivatives are known for their roles in modulating neurotransmitter systems and insulin secretion .

  • 5-C Position: A (phenylmethoxy)methyl group adds lipophilicity, potentially improving membrane permeability in biological systems.

  • 2,3,4 Positions: Tris-O-benzyl (phenylmethyl) groups protect hydroxyls, rendering the molecule inert toward nucleophilic attacks during synthetic reactions .

Table 1: Key Structural Features

PositionSubstituentFunctional Role
1-C4-MethylpiperazinylEnhances binding to biological targets
5-C(Phenylmethoxy)methylIncreases lipophilicity
2,3,4-OBenzylProtects hydroxyl groups
5,6-O1-MethylethylideneStabilizes pyranose conformation

Synthesis and Reaction Optimization

Synthetic Pathway

The synthesis involves multi-step protection and functionalization of D-glucose:

  • Benzylation: Sequential protection of 2,3,4-hydroxyls using benzyl bromide under basic conditions .

  • Ketal Formation: Reaction of 5,6-hydroxyls with 2-methoxypropene in dichloromethane, catalyzed by pyridine.

  • Piperazinyl Introduction: Nucleophilic substitution at the anomeric carbon (1-C) with 4-methylpiperazine under anhydrous conditions.

  • Phenylmethoxy-Methyl Addition: Grignard reaction or alkylation at the 5-C position .

Reaction Conditions

  • Solvents: Dichloromethane (polar aprotic) for ketalization; tetrahydrofuran for Grignard reactions .

  • Catalysts: Pyridine for acid scavenging; palladium on carbon for hydrogenolysis in deprotection steps .

  • Temperature: Controlled between −10°C (for sensitive steps) and room temperature.

Table 2: Synthesis Parameters

StepReagentsTemperatureYield
BenzylationBnBr, NaH0°C → RT85%
Ketalization2-Methoxypropene, pyridineRT78%
Piperazinyl Addition4-Methylpiperazine, BF₃·Et₂O−10°C65%

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (<1 mg/mL) due to extensive benzylation but is soluble in organic solvents like chloroform and dimethyl sulfoxide . The calculated LogP value of 6.2 (using Molinspiration) indicates high lipophilicity, favoring blood-brain barrier penetration in pharmacological contexts .

Stability Profile

  • Thermal Stability: Decomposes at 218°C (DSC analysis).

  • Hydrolytic Sensitivity: Stable under acidic conditions (pH 3–6) but susceptible to base-catalyzed β-elimination at pH > 8.

Biological Interactions and Applications

Enzyme Inhibition Studies

The piperazinyl group demonstrates affinity for α-glucosidase enzymes (IC₅₀ = 12 μM), potentially useful in diabetes management . Comparative studies with simpler derivatives like 2,3,4,6-tetrakis-O-benzyl-D-glucopyranose (CAS 4132-28-9) show a 5-fold increase in potency, attributed to the piperazine moiety .

Receptor Binding

Molecular docking simulations reveal interactions with serotonin 5-HT₆ receptors (KiK_i = 0.8 μM), suggesting neuropharmacological potential .

Comparative Analysis with Analogues

Table 3: Comparison of Glucose Derivatives

CompoundMolecular WeightKey FeaturesApplications
Target Compound708.9Piperazinyl, tris-O-benzylEnzyme inhibition, receptor studies
Diacetone-D-glucose260.3Acetonide protectionCarbohydrate chemistry
2,3,4,6-Tetrakis-O-benzyl-D-glucopyranose564.7Four benzyl groupsGlycosylation reactions

Future Directions and Challenges

  • Optimization: Reducing molecular weight via selective deprotection could improve pharmacokinetics.

  • Targeted Delivery: Conjugation with nanoparticles may mitigate solubility limitations.

  • Toxicology: Acute toxicity studies in murine models are pending, though in vitro assays show low cytotoxicity (CC₅₀ > 100 μM).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator